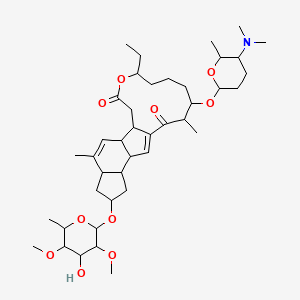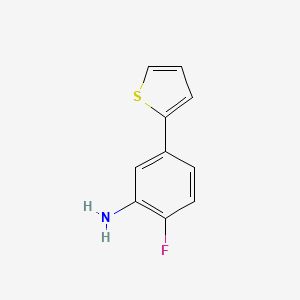
4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline is a chemical compound with the following structure:
C11H10F5N
This compound belongs to the class of anilines, which are aromatic amines containing an amino group attached to a benzene ring. The presence of fluorine atoms in the pyrrolidine ring and the trifluoromethyl group adds unique properties to this compound.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline. One common method involves the reaction of 3,3-difluoropyrrolidine with 2-(trifluoromethyl)aniline under suitable conditions. The reaction typically proceeds via nucleophilic substitution.
Industrial Production:: Industrial production methods may involve large-scale synthesis using optimized conditions. specific industrial processes for this compound are proprietary and may not be widely disclosed.
Chemical Reactions Analysis
Reactions::
Nucleophilic Substitution: As mentioned earlier, the synthesis of this compound involves nucleophilic substitution. The amino group of 2-(trifluoromethyl)aniline attacks the electrophilic carbon of 3,3-difluoropyrrolidine.
Aromatic Substitution: The compound’s aromatic ring can undergo substitution reactions, such as electrophilic aromatic substitution (e.g., halogenation, nitration).
- 3,3-Difluoropyrrolidine
- 2-(Trifluoromethyl)aniline
- Base or Acid Catalysts
Major Products:: The major product of the nucleophilic substitution reaction is 4-(3,3-Difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline itself.
Scientific Research Applications
This compound finds applications in various fields:
- Medicinal Chemistry : Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
- Agrochemicals : It may serve as a building block for designing new pesticides or herbicides.
- Materials Science : Its fluorinated groups contribute to material properties, making it useful in polymer chemistry.
Mechanism of Action
The exact mechanism of action depends on its specific application. For potential drugs, it could involve interactions with molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways.
Comparison with Similar Compounds
While I don’t have information on similar compounds specific to this one, it’s essential to compare its properties, reactivity, and applications with related anilines and fluorinated compounds.
Properties
Molecular Formula |
C11H11F5N2 |
|---|---|
Molecular Weight |
266.21 g/mol |
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H11F5N2/c12-10(13)3-4-18(6-10)7-1-2-9(17)8(5-7)11(14,15)16/h1-2,5H,3-4,6,17H2 |
InChI Key |
HGYJSKLYAZHQTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate](/img/structure/B12075528.png)
![2-Chloro-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12075534.png)




![3-chloro-N-[3-(dimethylsulfamoyl)-4-methylphenyl]propanamide](/img/structure/B12075561.png)


![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-1,3,5-triazine-2,4-dione](/img/structure/B12075578.png)
![Methyl [(methoxycarbonothioyl)sulfanyl]acetate](/img/structure/B12075593.png)

![4-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B12075597.png)

